![molecular formula C21H16O3 B6339090 Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester CAS No. 1171921-36-0](/img/structure/B6339090.png)

Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Material Properties

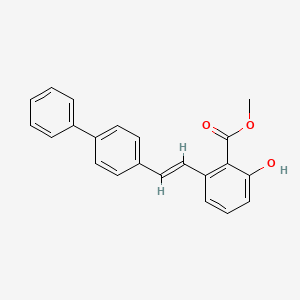

- Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester is used in the synthesis of novel bifunctional poly-monomer materials. It is prepared through a series of chemical reactions, including esterification, reduction, and dehydrolysis. This compound is an important intermediate in the synthesis process, which also involves Friedel-Crafts, bromination, Grignard reaction, and oxidation reactions. The product and intermediates are characterized using techniques like 1H NMR and FT-IR, and their liquid crystal properties are studied using Polarizing Optical Microscopy and Differential Scanning Calorimetry (魏婷, 安忠维, 陈新兵, & 陈沛, 2012).

Photochemical Properties

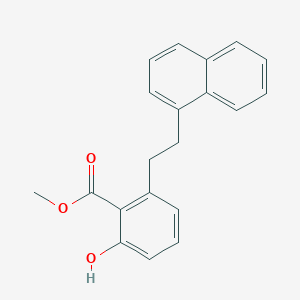

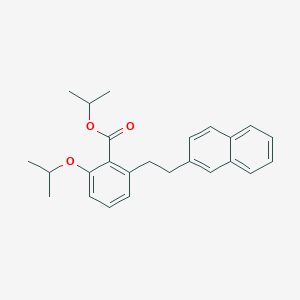

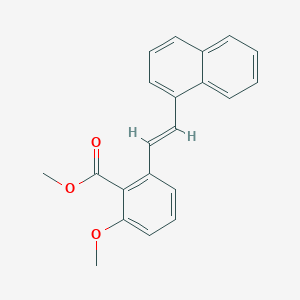

- The compound's derivatives, especially those containing the 1-naphthyl chromophore, have been studied for their photochemical reactivity in polymeric media. Research on fully aromatic esters with the 1-naphthyl chromophore explored the photo-Fries rearrangement, yielding hydroxyketones. The photochemical behavior in polysiloxane matrices, assessed using FT-IR spectroscopy, reveals insights into the photoreactivity of such esters, which are significant for optical applications like waveguiding and diffractive optics (T. Höfler et al., 2008).

Polymerization and Copolymerization

- This compound is involved in the polymerization and copolymerization processes. It is used to synthesize new allyl and vinyl carbonates, which exhibit nematic phases and are bound onto polysiloxane backbones by hydrosilylation. The resulting side-chain polymers are examined using NMR spectroscopy, GPC, DSC, and optical polarizing microscopy (Gil de Marignan et al., 1988).

Catalytic Activity in Ester Hydrolysis

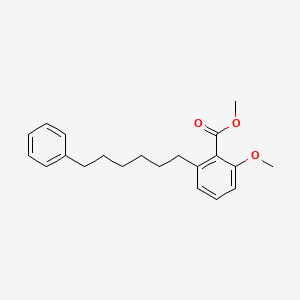

- The compound's derivatives are investigated for their catalytic activity in the hydrolysis of phenyl esters with anionic, hydrophobic, and stereoisomeric groups. These studies focus on the effects of hydrophobic microdomains near catalytic sites and explore Michaelis-Menten kinetics. The findings contribute to understanding the role of polarity and structure in catalytic activity and substrate binding in ester hydrolysis (T. Seo, T. Unishi, K. Miwa, & T. Iijima, 1996).

properties

IUPAC Name |

[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHNKNMVOOJLNC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)